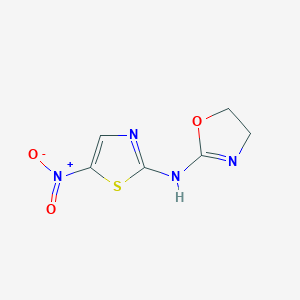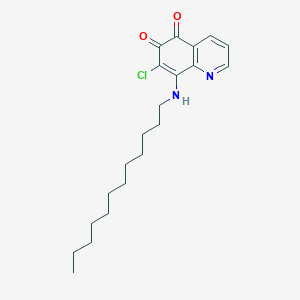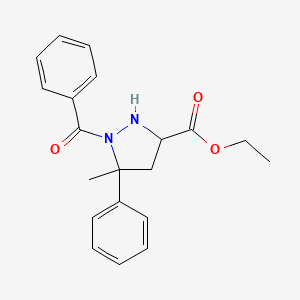
3-Pyrazolidinecarboxylic acid, 1-benzoyl-5-methyl-5-phenyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 1-BENZOYL-5-METHYL-5-PHENYLPYRAZOLIDINE-3-CARBOXYLATE is a synthetic organic compound belonging to the pyrazolidine family This compound is characterized by its unique structure, which includes a benzoyl group, a methyl group, and a phenyl group attached to a pyrazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-BENZOYL-5-METHYL-5-PHENYLPYRAZOLIDINE-3-CARBOXYLATE typically involves the reaction of ethyl acetoacetate with phenylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazolidine ring. The benzoyl group is introduced through a subsequent acylation reaction using benzoyl chloride.
Industrial Production Methods
In an industrial setting, the production of ETHYL 1-BENZOYL-5-METHYL-5-PHENYLPYRAZOLIDINE-3-CARBOXYLATE can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. Continuous flow reactors may be employed to enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 1-BENZOYL-5-METHYL-5-PHENYLPYRAZOLIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzoyl and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
ETHYL 1-BENZOYL-5-METHYL-5-PHENYLPYRAZOLIDINE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ETHYL 1-BENZOYL-5-METHYL-5-PHENYLPYRAZOLIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The benzoyl and phenyl groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in inflammation and microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ETHYL 1-PHENYL-3-METHYL-5-PYRAZOLIDINECARBOXYLATE: Similar structure but lacks the benzoyl group.
ETHYL 1-BENZOYL-3-METHYL-5-PHENYLPYRAZOLIDINE-3-CARBOXYLATE: Similar but with different substitution patterns on the pyrazolidine ring.
Uniqueness
ETHYL 1-BENZOYL-5-METHYL-5-PHENYLPYRAZOLIDINE-3-CARBOXYLATE is unique due to the presence of both benzoyl and phenyl groups, which may enhance its chemical reactivity and potential biological activities compared to similar compounds.
Eigenschaften
CAS-Nummer |
582322-45-0 |
|---|---|
Molekularformel |
C20H22N2O3 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
ethyl 1-benzoyl-5-methyl-5-phenylpyrazolidine-3-carboxylate |
InChI |
InChI=1S/C20H22N2O3/c1-3-25-19(24)17-14-20(2,16-12-8-5-9-13-16)22(21-17)18(23)15-10-6-4-7-11-15/h4-13,17,21H,3,14H2,1-2H3 |
InChI-Schlüssel |
YENAJXLGIHXBPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC(N(N1)C(=O)C2=CC=CC=C2)(C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



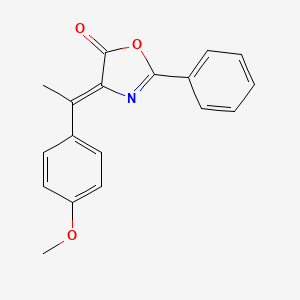
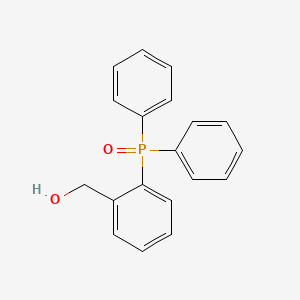
![5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12896304.png)

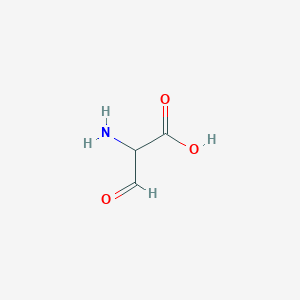


![N-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamothioyl]glycine](/img/structure/B12896334.png)
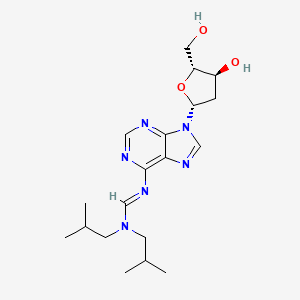
![6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B12896343.png)
![4-(2,2-Dimethyl-1,3-dioxolan-4-yl)hexahydrofuro[3,4-b]furan-2-ol](/img/structure/B12896360.png)
